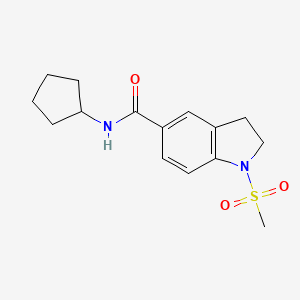![molecular formula C17H22N2O2 B5878255 N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of chloride channels, and its mechanism of action is of great interest to researchers in various fields of study.
Mecanismo De Acción
N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide is a potent inhibitor of chloride channels, which are integral membrane proteins that regulate the movement of chloride ions across cell membranes. This compound binds to the extracellular domain of chloride channels, causing a conformational change that blocks the movement of chloride ions through the channel. This inhibition of chloride channels has a variety of effects on cells, depending on the type of channel and the cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific chloride channels that are inhibited by the compound. In neurons, for example, this compound can inhibit GABAergic and glycinergic neurotransmission, leading to changes in neuronal excitability and synaptic plasticity. In other cells, this compound can affect the regulation of cell volume, pH, and ion balance, leading to changes in cell function and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide has several advantages as a research tool, including its high potency and specificity for chloride channels, its well-established synthesis method, and its ability to inhibit a wide range of chloride channels in different cell types. However, there are also limitations to its use, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects on other ion channels or proteins.
Direcciones Futuras
There are several future directions for research on N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide and its mechanism of action. One area of interest is the development of new drugs that target chloride channels for the treatment of diseases such as epilepsy, neuropathic pain, and cystic fibrosis. Another area of interest is the study of the role of chloride channels in cancer cells and the potential use of this compound as an anticancer agent. Finally, further research is needed to understand the molecular mechanisms underlying the inhibition of chloride channels by this compound and to identify new compounds that can modulate chloride channel function in a more selective and specific manner.
Conclusion:
In conclusion, this compound is a potent inhibitor of chloride channels that has been widely used in scientific research for its unique properties. Its synthesis method has been extensively studied and optimized, and its mechanism of action has been the subject of intense investigation. This compound has a variety of biochemical and physiological effects on cells, and its use as a research tool has both advantages and limitations. Future research on this compound and its mechanism of action has the potential to lead to new treatments for a variety of diseases and to advance our understanding of ion channel function in health and disease.
Métodos De Síntesis
The synthesis of N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide involves the reaction of 2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-ylamine with benzoyl chloride. The resulting product is then purified through column chromatography to obtain this compound in its pure form. This synthesis method has been extensively studied and optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide has been used in various scientific research fields, including neuroscience, pharmacology, and physiology. It has been used to study the function of chloride channels in neurons and other cells, as well as to investigate the role of these channels in various diseases. This compound has also been used to study the effects of drugs and other compounds on chloride channels, as well as to develop new drugs that target these channels.
Propiedades
IUPAC Name |
N-(3-methyl-1-oxo-1-piperidin-1-ylbut-2-en-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13(2)15(17(21)19-11-7-4-8-12-19)18-16(20)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRLLXRTFHSVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)N1CCCCC1)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)

![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)


